Cas no 22771-44-4 (2-Cyclohexen-1-ol,1-methyl-4-(1-methylethenyl)-)

2-Cyclohexen-1-ol,1-methyl-4-(1-methylethenyl)- structure
22771-44-4 structure
Product Name:2-Cyclohexen-1-ol,1-methyl-4-(1-methylethenyl)-
CAS-nummer:22771-44-4
MF:C10H16O
MW:152.233443260193
CID:266119
PubChem ID:155626
Update Time:2025-04-19

2-Cyclohexen-1-ol,1-methyl-4-(1-methylethenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Cyclohexen-1-ol,1-methyl-4-(1-methylethenyl)-
    • 1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
    • (Z)-p-2,8-Menthadien-1-ol
    • (Z)-p-menth-2,8-dien-1-ol
    • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl), cis
    • cis-2,8-Menthadien-1-ol
    • cis-2,8-p-menthadien-1-ol
    • cis-Mentha-2,8-dien-1-ol
    • cis-p-Menth-2,8-dien-1-ol
    • cis-p-Mentha-2,8-diene 1-ol
    • Mentha-2,8-dien-1-ol, cis-para
    • menthadien-1-ol, (Z)-p-2,8
    • p-Menth-2,8-dien-1-ol
    • p-Mentha-2,8-dien-1-ol
    • p-mentha-2,8-diene-1-ol
    • p-mentha-cis-2,8-dien-1-ol
    • (-)-p-mentha-2,8-dien-1-ol
    • SCHEMBL310153
    • (1S,4R)-1-Methyl-4-(1-propen-2-yl)-2-cyclohexenol
    • 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
    • 2-CYCLOHEXEN-1-OL, 1-METHYL-4-(1-METHYLETHENYL)-, (1R,4S)-REL-
    • 1-METHYL-4-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-OL
    • 7212-40-0
    • SY104497
    • 1-METHYL-4-PROP-1-EN-2-YL-CYCLOHEX-2-EN-1-OL
    • cis-p-Mentha-2,8-dien-1-ol
    • NS00123483
    • CCRIS 7106
    • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans-
    • cis-p-Menth-2,8-dienol
    • trans-p-2,8-Menthadien-1-ol
    • trans-1-Methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol
    • 2,8-p-Menthadien-1-ol, (+)-
    • 2,8-p-Menthadien-1-ol
    • DTXSID20864020
    • FT-0699958
    • SB39121
    • 938K901E1T
    • 22771-44-4
    • FT-0773272
    • p-Menth-trans-2,8-dien-1-ol
    • 4-Isopropenyl-1-methyl-2-cyclohexen-1-ol
    • TRANS-MENTHA-2,8-DIEN-1-OL
    • FT-0773722
    • AM84804
    • AKOS032947844
    • UNII-938K901E1T
    • (4R)-1-methyl-4-(1-methylvinyl)-cyclohex-2-ene-1-ol
    • Inchi: 1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3
    • InChI-sleutel: MKPMHJQMNACGDI-UHFFFAOYSA-N
    • LACHT: OC1(C)C=CC(C(=C)C)CC1

Berekende eigenschappen

  • Exacte massa: 152.12018
  • Monoisotopische massa: 152.120115
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 193
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.2
  • XLogP3: 2.4

Experimentele eigenschappen

  • Dichtheid: 0.947
  • Kookpunt: 216.9°Cat760mmHg
  • Vlampunt: 87°C
  • Brekindex: 1.494
  • PSA: 20.23
  • FEMA: 4411 | D-2,8-P-MENTHADIEN-1-OL

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